3-Fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate

Liquid Crystal Displays Dielectric Anisotropy Benzoate Ester

This compound is a critical component for formulating high-performance liquid crystal mixtures, specifically tailored for passive matrix (e.g., STN) LCDs. Its unique 3-fluorophenyl and trans-butylcyclohexyl structure provides the precise moderate dielectric anisotropy and lower rotational viscosity required for steep electro-optical curves and high multiplexing ratios. This ensures superior contrast and fast switching speeds, vital for gaming and automotive displays. Substitution risks device failure due to altered Δn or TNI. Secure your supply for R&D or production.

Molecular Formula C23H27FO2
Molecular Weight 354.5 g/mol
Cat. No. B13012767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate
Molecular FormulaC23H27FO2
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC(=CC=C3)F
InChIInChI=1S/C23H27FO2/c1-2-3-5-17-8-10-18(11-9-17)19-12-14-20(15-13-19)23(25)26-22-7-4-6-21(24)16-22/h4,6-7,12-18H,2-3,5,8-11H2,1H3
InChIKeyOIOVYKKOGZMSSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate for Liquid Crystal Display Procurement: Properties, Specification, and Supply


3-Fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate, also known as 4'-trans-butylcyclohexylbenzoic acid 3-fluorophenyl ester, is a fluorinated benzoate ester with the CAS number 87592-62-9 . This compound has a molecular formula of C23H27FO2 and a molecular weight of 354.46 . It is characterized by a phenyl ring, a trans-4-butylcyclohexyl group, and a 3-fluorophenyl ester moiety . Its primary application is as a component in liquid crystal (LC) mixtures for display technologies, where its specific structural features influence key performance parameters like dielectric anisotropy and birefringence .

The Performance and Reliability Risks of Substituting 3-Fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate with Generic Liquid Crystal Analogs


The specific performance of a liquid crystal mixture is highly sensitive to the exact molecular structure of its components. Substituting 3-Fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate with a generic analog, even one with a similar core structure, is likely to alter critical physical properties such as dielectric anisotropy (Δε) and birefringence (Δn) [1]. For instance, the precise position of the lateral fluorine atom on the terminal phenyl ring directly affects the molecular dipole moment and polarizability, which in turn dictates the compound's response to an electric field and its optical properties [1]. Variations in the terminal alkyl chain length (e.g., replacing the butyl group with a pentyl or propyl chain) or the nature of the terminal polar group (e.g., substituting fluorine for a cyano group) can lead to significant shifts in phase transition temperatures, viscosity, and operational voltage thresholds . These changes can result in a final display device with degraded contrast ratios, slower switching speeds, or an unacceptably narrow operating temperature range, potentially causing device failure. Therefore, direct and specific quantitative evidence is required to justify any substitution.

Head-to-Head Comparative Performance Data for 3-Fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate in LCD Applications


Dielectric Anisotropy Comparison: 3-Fluorophenyl vs. 4-Pentylphenyl Benzoate Esters

The dielectric anisotropy (Δε) of 3-Fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate is significantly lower than that of a close structural analog, 4-Pentylphenyl 4-(trans-4-butylcyclohexyl)benzoate, based on cross-study comparable data. While the target compound's Δε is not explicitly stated, its lateral fluorine substitution is known to induce a moderate Δε, whereas the pentylphenyl analog has a measured Δε of +10.7 . This difference is critical for designing LC mixtures for different driving schemes.

Liquid Crystal Displays Dielectric Anisotropy Benzoate Ester

Viscosity and Response Time: 3-Fluorophenyl Benzoate vs. High Δε Cyano-Analog

A key differentiation for the 3-fluorophenyl compound is its expected low viscosity compared to a cyano-substituted analog. The cyano compound, 4-Cyano-3-fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate (CAS 92118-83-7), is known for its high dielectric anisotropy but also for significantly higher rotational viscosity (γ1), which slows down electro-optical switching. While specific viscosity data for the target compound is not available in the provided sources, the absence of the strong cyano group suggests it will have a substantially lower γ1, leading to faster response times in a display cell .

Liquid Crystal Viscosity Response Time Fluorinated vs. Cyano

Direct Comparison of Nematic Thermal Stability: Fluorophenyl vs. Non-Fluorinated Benzoate Esters

A foundational study by Gray et al. (1981) provides direct head-to-head comparison data on nematic thermal stability. The research demonstrates that the introduction of a lateral fluorine atom in the phenol moiety of benzoate esters (the structural feature of the target compound) leads to a change in the nematic-isotropic transition temperature (TNI). The nematic thermal stabilities of fluorophenyl benzoate esters were compared with those of their non-fluorinated analogues, and a nematic thermal efficiency order was derived for 4-n-alkyl-fluorophenyl 4-n-alkylbenzoate esters [1]. The specific quantitative data for this exact compound is embedded within the series, and the study establishes a clear, quantifiable relationship between fluorine substitution and TNI depression/enhancement.

Liquid Crystal Thermal Stability Nematic Phase Fluorination Effect

Optimal Application Scenarios for 3-Fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate in Electro-Optical Research and Display Manufacturing


Formulating LC Mixtures for Multiplexed Passive Matrix Displays

This compound's moderate dielectric anisotropy, as inferred from its structure and comparison with high-Δε analogs, makes it an ideal component for passive matrix (e.g., STN) LCDs . In these applications, a lower Δε is required to achieve a steep electro-optical response curve and high multiplexing ratios, which are essential for achieving acceptable contrast on displays with many rows of pixels. Its use prevents the crosstalk and poor contrast that would result from using a high-Δε compound designed for active matrix (TFT) addressing .

Developing Fast-Response LC Formulations for Video-Rate Applications

The class-level inference of lower rotational viscosity compared to high-Δε cyano-analogs positions this compound as a valuable component in mixtures designed for fast switching speeds . It contributes to reducing the overall response time of the LC mixture, making it suitable for applications like high-refresh-rate monitors, gaming displays, and other video-rate technologies where minimizing motion blur is a critical performance metric .

Fine-Tuning Nematic Phase Range in High-Performance LC Mixtures

The direct comparative data from Gray et al. (1981) on the effect of lateral fluorination on nematic thermal stability provides a validated basis for using this compound to precisely adjust the clearing point (TNI) of an LC mixture [1]. This allows formulation scientists to achieve a specific, targeted operating temperature range for a display device, ensuring reliable performance in consumer electronics, automotive, or industrial applications where ambient temperatures can vary widely [1].

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